N-(thiophen-2-ylmethyl)thian-3-amine
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Overview
Description
N-(thiophen-2-ylmethyl)thian-3-amine is a compound that features a thiophene ring attached to a thian-3-amine structure. Thiophene is a sulfur-containing heterocycle that is known for its aromatic properties and is widely used in various chemical and pharmaceutical applications. The presence of the thiophene ring in this compound imparts unique chemical and physical properties to the compound, making it of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)thian-3-amine typically involves the reaction of thiophene derivatives with thian-3-amine under specific conditions. One common method is the condensation reaction between thiophene-2-carbaldehyde and thian-3-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)thian-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(thiophen-2-ylmethyl)thian-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound may interact with cellular pathways involved in cancer cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of N-(thiophen-2-ylmethyl)thian-3-amine.
Thian-3-amine: The amine component in the synthesis.
Thiophene derivatives: Various substituted thiophenes with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of a thiophene ring and a thian-3-amine structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H15NS2 |
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Molecular Weight |
213.4 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)thian-3-amine |
InChI |
InChI=1S/C10H15NS2/c1-3-9(8-12-5-1)11-7-10-4-2-6-13-10/h2,4,6,9,11H,1,3,5,7-8H2 |
InChI Key |
HKWZDLWKKIASJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NCC2=CC=CS2 |
Origin of Product |
United States |
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